

A Spectroscopic Compass: Navigating the Structural Landscape of Pyrazole Derivatives

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Compound of Interest

Compound Name: *5-Tributylstannyl-1H-pyrazole-3-carboxylic acid ethyl ester*

CAS No.: 141998-85-8

Cat. No.: B181793

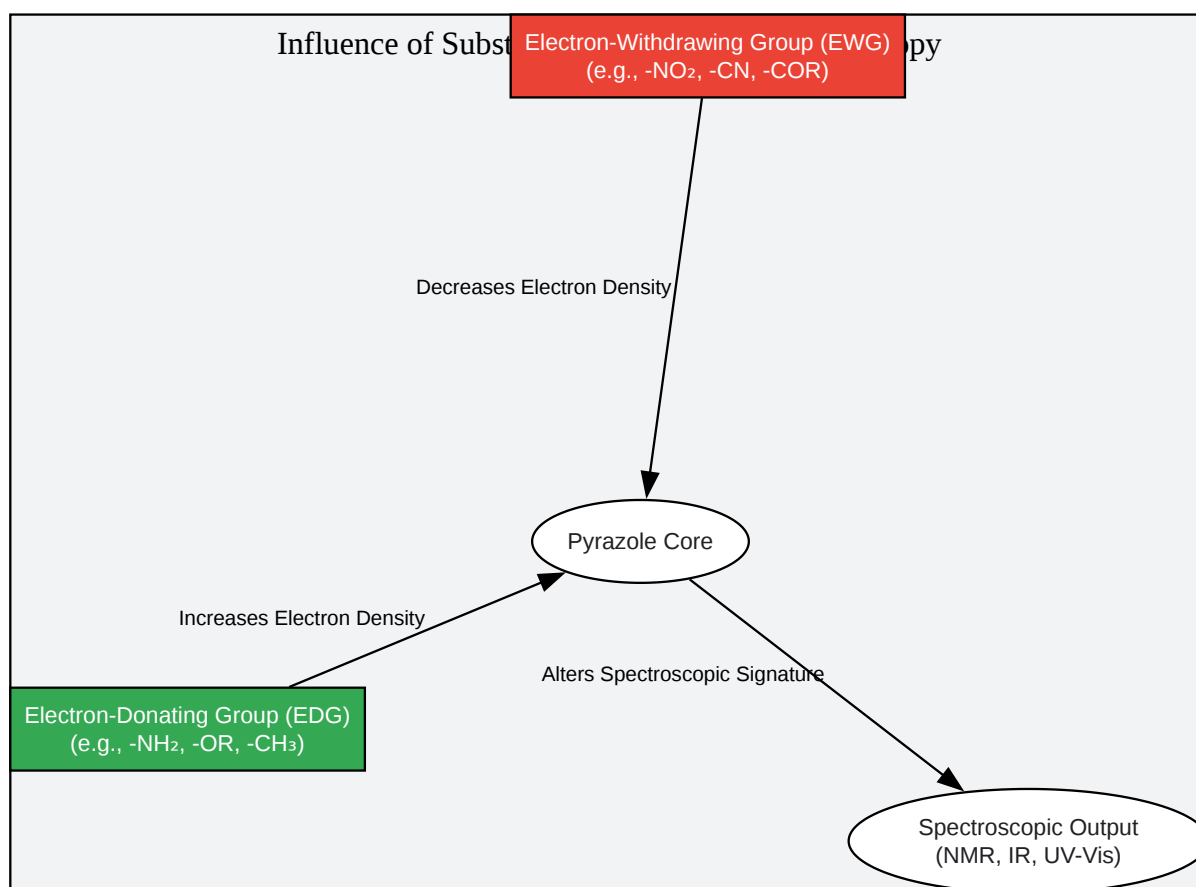
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Introduction: The Enduring Significance of Pyrazoles and Their Spectroscopic Scrutiny

Substituted pyrazoles represent a cornerstone in the architecture of modern chemistry, with their five-membered heterocyclic scaffold underpinning a vast array of compounds in medicinal chemistry and materials science.[1][2][3] Their prevalence in marketed drugs, from anti-inflammatory agents to anticancer therapies, underscores the critical importance of precise structural elucidation.[4][5] Spectroscopic analysis is the bedrock of this characterization, providing an indispensable toolkit for confirming synthetic outcomes, discerning isomeric subtleties, and understanding the electronic nuances conferred by various substituents.[6][7] This guide offers a comparative exploration of the principal spectroscopic techniques employed in the analysis of pyrazole derivatives, grounded in experimental data and field-proven insights to empower researchers in their synthetic and drug development endeavors.

The Influence of Substitution: An Electronic Tug-of-War

The spectroscopic signature of a pyrazole derivative is profoundly influenced by the nature and position of its substituents. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) exert a considerable "push-pull" effect on the electron density within the aromatic ring, leading to predictable and interpretable shifts in spectroscopic data. Understanding this interplay is fundamental to deciphering the structural information encoded in the spectra.



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Caption: Logical relationship illustrating the influence of substituent electronic effects on the spectroscopic properties of the pyrazole core.

¹H and ¹³C NMR Spectroscopy: Mapping the Proton and Carbon Skeleton

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the unambiguous structure determination of organic molecules, including pyrazole derivatives.[8] It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Causality in Experimental Choices for NMR

The choice of solvent is critical as it can influence chemical shifts, particularly for protons involved in hydrogen bonding, such as the N-H proton of an unsubstituted pyrazole. Deuterated chloroform (CDCl_3) is a common choice for its excellent solubilizing power and relatively inert nature. For compounds with limited solubility or to study tautomeric equilibria, more polar solvents like DMSO-d_6 are employed.[8] The concentration of the sample is also a key parameter; higher concentrations can favor intermolecular interactions which may affect the observed chemical shifts.

Comparative ^1H NMR Data

The position of substituents on the pyrazole ring dramatically alters the chemical shifts of the ring protons. The following table provides a comparative overview of typical ^1H NMR chemical shifts for a selection of substituted pyrazoles.[1]

Compound/Substituent	H-3 (ppm)	H-4 (ppm)	H-5 (ppm)	Other Protons (ppm)
3,5-Dimethylpyrazole	5.83 (s)	-	5.83 (s)	2.25 (s, 6H, 2xCH ₃)
1-Phenyl-3-methyl-5-aminopyrazole	-	5.60 (s)	-	7.20-7.50 (m, 5H, Ar-H), 2.30 (s, 3H, CH ₃), 3.80 (br s, 2H, NH ₂)
4-Nitro-1-phenylpyrazole	8.05 (s)	-	8.50 (s)	7.50-7.80 (m, 5H, Ar-H)
Ethyl 1-phenyl-5-methyl-1H-pyrazole-4-carboxylate	-	8.01 (s)	-	7.40-7.50 (m, 5H, Ar-H), 2.70 (s, 3H, CH ₃), 4.30 (q, 2H, OCH ₂), 1.35 (t, 3H, OCH ₂ CH ₃)

Note: Chemical shifts are highly dependent on the solvent and the specific substituents on the pyrazole ring.^[1]

Comparative ¹³C NMR Data

¹³C NMR spectroscopy provides valuable information about the carbon framework of pyrazole derivatives. The chemical shifts of the pyrazole ring carbons are sensitive to the electronic effects of the substituents. For instance, electron-withdrawing groups will generally cause a downfield shift (higher ppm) of the carbon to which they are attached.

Compound/Substituent	C-3 (ppm)	C-4 (ppm)	C-5 (ppm)	Other Carbons (ppm)
3,5-Dimethylpyrazole	148.5	105.2	148.5	13.5 (CH ₃)
1-Phenyl-3-methyl-5-aminopyrazole	152.0	95.0	140.0	128.9, 125.5, 121.0 (Ph), 14.0 (CH ₃)
4-Nitro-1-phenylpyrazole	140.0	135.0	128.0	139.0, 129.5, 128.0, 120.0 (Ph)
Ethyl 1-phenyl-5-methyl-1H-pyrazole-4-carboxylate	145.0	110.0	150.0	170.0 (C=O), 60.0 (OCH ₂), 14.0 (CH ₃), 15.0 (OCH ₂ CH ₃), Phenyl carbons

Experimental Protocol for NMR Spectroscopy

- **Sample Preparation:** Dissolve 5-10 mg of the pyrazole derivative in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
- **Instrumentation:** Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- **¹H NMR Acquisition:**
 - Tune and shim the instrument to ensure a homogeneous magnetic field.
 - Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a spectral width of 12-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
- **¹³C NMR Acquisition:**
 - Acquire the spectrum using a proton-decoupled pulse sequence.

- Typical parameters include a spectral width of 200-250 ppm, a pulse angle of 45°, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio.[1]
- Data Processing:
 - Apply Fourier transformation to the acquired Free Induction Decay (FID).
 - Phase correct the spectrum.
 - Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
 - Integrate the peaks in the ^1H NMR spectrum to determine the relative number of protons.
 - Analyze the coupling patterns (multiplicity) to deduce the connectivity of atoms.[1]

Infrared (IR) Spectroscopy: Probing Functional Groups

Infrared (IR) spectroscopy is a rapid and powerful technique for the identification of functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions within the molecule, providing a characteristic "fingerprint."

Comparative FT-IR Data

The vibrational frequencies of bonds within the pyrazole ring and its substituents are sensitive to the molecular structure. The following table summarizes characteristic IR absorption bands for various functional groups commonly found in pyrazole derivatives.[1]

Functional Group	Vibrational Mode	Typical Wavenumber (cm ⁻¹)	Intensity
N-H (unsubstituted at N1)	Stretch	3100 - 3500	Broad
C-H (aromatic)	Stretch	3000 - 3100	Medium
C=N (ring)	Stretch	1580 - 1650	Medium to Strong
C=C (ring)	Stretch	1450 - 1550	Medium to Strong
C=O (e.g., in carboxylates)	Stretch	1700 - 1750	Strong
N-O (nitro group)	Asymmetric & Symmetric Stretch	1500 - 1560 & 1300 - 1360	Strong

Experimental Protocol for FT-IR Spectroscopy

- Sample Preparation:
 - Solid Samples (KBr pellet): Grind 1-2 mg of the pyrazole compound with ~100 mg of dry potassium bromide (KBr) using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.[\[1\]](#)
 - Liquid Samples (Neat): Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).
 - ATR (Attenuated Total Reflectance): Place a small amount of the solid or liquid sample directly onto the ATR crystal.
- Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
- Data Acquisition:
 - Record a background spectrum of the empty sample compartment (or clean ATR crystal).
 - Place the sample in the spectrometer and record the sample spectrum.

- The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
- Data Analysis:
 - Identify the characteristic absorption bands and correlate them with the presence of specific functional groups.

UV-Visible Spectroscopy: Unveiling Electronic Transitions

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. For pyrazole derivatives, the key transitions are typically $\pi \rightarrow \pi^*$ and $n \rightarrow \pi^*$.

Influence of Substituents on UV-Vis Spectra

The position of the maximum absorption wavelength (λ_{max}) is sensitive to the extent of conjugation and the electronic nature of the substituents.

- Bathochromic Shift (Red Shift): An increase in conjugation or the presence of electron-donating groups generally leads to a shift of λ_{max} to longer wavelengths.
- Hypsochromic Shift (Blue Shift): A decrease in conjugation or the presence of groups that disrupt the π -system can cause a shift of λ_{max} to shorter wavelengths.

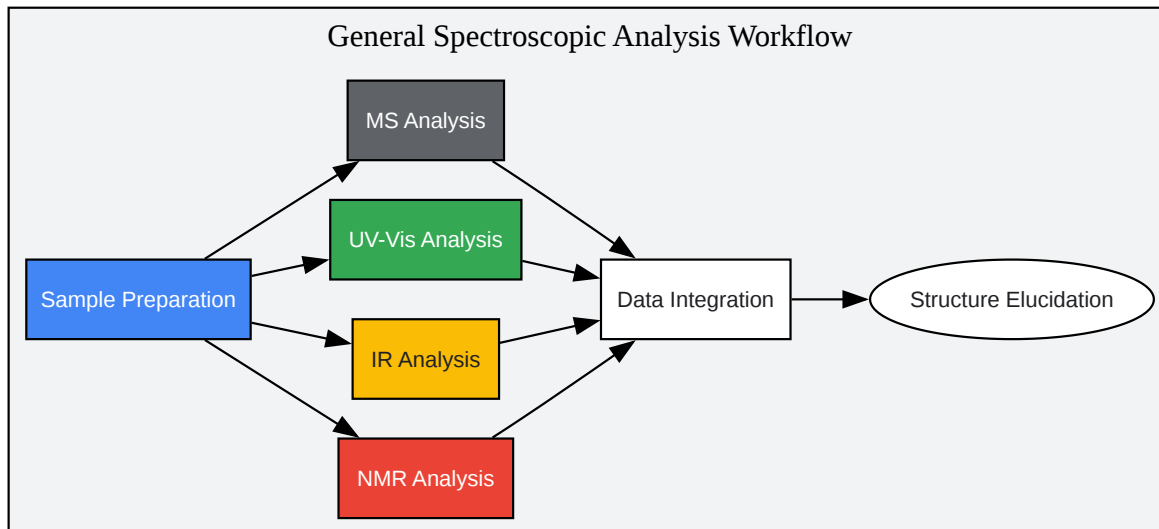
Comparative UV-Vis Data

The following table presents typical UV-Vis absorption data for pyrazole and some of its derivatives in a polar solvent like ethanol.

Compound/Substituent	λ_{max} (nm)	Molar Absorptivity (ϵ)
Pyrazole	~210	~3,160
1-Phenylpyrazole	~250	~15,000
4-Nitropyrazole	~280	~8,000
3,5-Diphenyl-1H-pyrazole	~260	~20,000

Experimental Protocol for UV-Vis Spectroscopy

- Sample Preparation:
 - Prepare a dilute solution of the pyrazole derivative in a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile). The concentration should be chosen such that the absorbance at λ_{max} falls within the linear range of the instrument (typically 0.2 - 1.0).
- Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
- Data Acquisition:
 - Fill a cuvette with the pure solvent to be used as a reference.
 - Fill a second, matched cuvette with the sample solution.
 - Place both cuvettes in the spectrophotometer.
 - Record the absorption spectrum over the desired wavelength range (e.g., 200 - 400 nm).
- Data Analysis:
 - Identify the wavelength(s) of maximum absorbance (λ_{max}).
 - If the concentration is known, calculate the molar absorptivity (ϵ) using the Beer-Lambert law ($A = \epsilon bc$).



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Caption: A generalized experimental workflow for the comprehensive spectroscopic characterization of pyrazole derivatives.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

Fragmentation Patterns of Pyrazole Derivatives

Under electron impact (EI) ionization, pyrazole derivatives undergo characteristic fragmentation pathways. The molecular ion peak (M^+) is usually observed, confirming the molecular weight. Common fragmentation patterns include:

- Loss of HCN: A common fragmentation pathway for the pyrazole ring.[9]
- Loss of N_2 : Another characteristic fragmentation of the pyrazole core.[9]

- **Cleavage of Substituent Groups:** The fragmentation of substituent groups can provide valuable information about their nature and location. For instance, the fragmentation of N-phenylpyrazoles is highly dependent on the substituents on the phenyl ring.[10]

Experimental Protocol for Mass Spectrometry

- **Sample Introduction:** Introduce a small amount of the sample into the mass spectrometer via a suitable inlet system (e.g., direct insertion probe for solids, or coupled to a gas or liquid chromatograph).
- **Ionization:** Ionize the sample using an appropriate method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
- **Mass Analysis:** Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).
- **Detection:** Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z .
- **Data Analysis:**
 - Identify the molecular ion peak to determine the molecular weight.
 - Analyze the fragmentation pattern to gain structural information. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the ions.[4]

Conclusion: An Integrated Approach to Structural Confirmation

The comprehensive characterization of pyrazole derivatives necessitates an integrated spectroscopic approach. Each technique provides a unique piece of the structural puzzle, and their combined interpretation leads to a high degree of confidence in the assigned structure. NMR spectroscopy elucidates the carbon-proton framework, IR spectroscopy identifies key functional groups, UV-Vis spectroscopy probes the electronic structure, and mass spectrometry confirms the molecular weight and provides fragmentation data. By judiciously applying these techniques and understanding the influence of substituents on the resulting spectra, researchers can confidently navigate the intricate structural landscape of pyrazole chemistry,

accelerating the discovery and development of novel compounds with significant scientific and therapeutic potential.

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